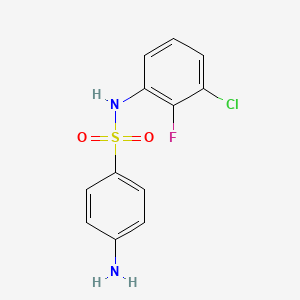

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C12H10ClFN2O2S |

|---|---|

Molekulargewicht |

300.74 g/mol |

IUPAC-Name |

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |

InChI-Schlüssel |

HJWKBTRUMZHSNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonamide Bond Formation

The foundational step involves reacting 3-chloro-2-fluoroaniline with 4-nitrobenzenesulfonyl chloride to form N-(3-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide. This reaction is typically conducted in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF), with a base like triethylamine to neutralize HCl byproducts. The nitro group is later reduced to an amine, yielding the target compound.

Reaction Conditions:

Nitro Group Reduction

The reduction of the nitro group to an amine is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere. Alternatively, chemical reductants like sodium dithionite or iron in acidic media may be employed.

Optimized Parameters:

Modern Synthetic Approaches

Recent advancements focus on streamlining synthesis through one-pot methodologies and catalytic systems to improve efficiency and reduce waste.

One-Pot Sulfonylation and Reduction

A one-pot approach combines sulfonylation and nitro reduction steps, eliminating intermediate isolation. This method uses a bifunctional catalyst system, such as Pd/C with simultaneous hydrogenation, to achieve sequential reactions in a single vessel.

Key Advantages:

Catalytic Amination Techniques

Transition-metal catalysis, particularly using copper(I) iodide or palladium complexes, enables direct coupling of halogenated anilines with sulfonamide precursors. For example, Buchwald-Hartwig amination facilitates C–N bond formation between 3-chloro-2-fluoroaniline and 4-aminobenzenesulfonyl chloride.

Reaction Parameters:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane

Industrial-Scale Production Techniques

Scaling up the synthesis of this compound necessitates addressing cost, safety, and environmental concerns.

Continuous Flow Reactor Systems

Continuous flow chemistry enhances heat and mass transfer, critical for exothermic sulfonylation reactions. A patented method describes a two-stage flow system:

-

Sulfonylation Module: Mixes 3-chloro-2-fluoroaniline and 4-nitrobenzenesulfonyl chloride at 50°C with residence time ≤5 minutes.

-

Reduction Module: Integrates catalytic hydrogenation at 80°C under 10 bar H₂.

Benefits:

Crystallization and Purification

Industrial purification leverages pH-controlled crystallization. The crude product is dissolved in a water-ethanol mixture (3:1 v/v) at 60°C, followed by gradual acidification to pH 3–4 using HCl. This yields high-purity (>99.5%) this compound as a crystalline solid.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include solvent choice, temperature, and stoichiometry.

Solvent Effects

Temperature and Stoichiometry

-

Sulfonylation: Optimal at 0–25°C to minimize hydrolysis of sulfonyl chloride.

-

Molar Ratios: A 1:1.05 ratio of aniline to sulfonyl chloride prevents excess reagent accumulation.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for classical and modern methods:

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Classical Stepwise | 78 | 98 | 24 | 1.0 |

| One-Pot Catalytic | 85 | 99 | 12 | 0.8 |

| Continuous Flow | 92 | 99.5 | 6 | 0.7 |

Cost Index: Relative to classical method (1.0 = baseline)

Challenges and Solutions in Synthesis

Analyse Chemischer Reaktionen

- This compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include halogens (such as bromine), thioureas, and α-halo ketones.

- Major products formed depend on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide

- Molecular Formula : C12H11ClF N3O2S

- Molecular Weight : 295.75 g/mol

Chemistry

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its sulfonamide group allows for versatile chemical modifications, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). The inhibition of these enzymes has implications in cancer therapy, as they are often overexpressed in tumors.

Medicine

Research indicates that this compound exhibits promising therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential use in cancer treatments .

- Antimicrobial Effects : It has demonstrated significant antimicrobial activity against resistant bacterial strains, positioning it as a candidate for developing new antibiotics .

Antiproliferative Effects

A study evaluated various benzenesulfonamide derivatives, including this compound, for anticancer activity. Results indicated that compounds with chloro or fluoro substitutions exhibited enhanced cytotoxicity against cancer cells, inducing significant morphological changes indicative of apoptosis .

Combination Therapies

Research exploring combination therapies revealed that this compound could enhance the therapeutic outcomes when used alongside conventional chemotherapeutics like doxorubicin and temozolomide. The synergistic effects observed suggest a potential for improving treatment efficacy in resistant cancer types .

Inhibition Studies

Enzyme inhibition assays demonstrated that this compound effectively inhibits carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM. This selectivity over other isoforms (e.g., CA II) highlights its potential as a targeted therapeutic agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile modifications possible |

| Biology | Enzyme inhibition | Targets carbonic anhydrases |

| Medicine | Anticancer and antimicrobial properties | Induces apoptosis; effective against resistant strains |

Wirkmechanismus

- The compound inhibits bacterial growth by disrupting folic acid biosynthesis.

- It targets dihydropteroate synthase, preventing the formation of tetrahydrofolate, an essential cofactor for nucleotide synthesis.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Substituted Sulfonamides

Sulfonamides with nitrogen-containing heterocycles are widely studied for antimicrobial activity:

- 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole): A component of co-trimoxazole, this compound inhibits DHPS. Its isoxazole ring enhances bacterial selectivity by mimicking para-aminobenzoic acid (PABA) .

- 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole): Exhibits broad-spectrum antibacterial activity but has fallen out of use due to toxicity .

- 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (Sulfamerazine): Used in veterinary medicine; the pyrimidine ring improves solubility and duration of action .

Key Insight : Heterocyclic substituents optimize PABA mimicry and solubility, but their efficacy depends on bacterial resistance profiles and pharmacokinetic stability.

Halogenated Aryl Derivatives

Halogenation modulates electronic properties and binding affinity:

- 4-Amino-N-[4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-yl]benzenesulfonamide: Demonstrates high inhibitory activity against kynurenine 3-hydroxylase (IC₅₀ = 19 nM), attributed to electron-withdrawing fluorine and trifluoromethyl groups enhancing enzyme binding .

- 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide: A precursor to sulfadoxine, with chloro and methoxy groups prolonging half-life through reduced metabolic clearance .

Alkyl and Triazole-Modified Derivatives

- 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide: The trifluoroethyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Triazole hybrids (e.g., 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide): Show potent antifungal activity, with alkyl chains improving membrane interaction .

Key Insight : Alkyl and triazole modifications expand therapeutic applications beyond antibacterial use, such as antifungals or enzyme inhibitors.

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, critical for enzyme inhibition (e.g., kynurenine 3-hydroxylase) .

- Steric Considerations: Chloro substituents at meta positions (as in the target compound) may reduce steric clashes compared to ortho-substituted analogs like 4-amino-N-(2-chlorophenyl)benzenesulfonamide .

- Solubility vs. Bioavailability : Heterocyclic substituents (pyrimidine, isoxazole) improve water solubility, while alkyl/aryl groups enhance membrane permeability .

Biologische Aktivität

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H11ClF N3O2S

- Molecular Weight : 299.75 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. It is hypothesized that the sulfonamide moiety interacts with the active sites of target enzymes, disrupting their function and leading to downstream effects such as apoptosis or inhibition of microbial growth.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (A375).

| Cell Line | EC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| MDA-MB-231 | 20.5 ± 3.6 | <50% |

| A375 | 27.8 ± 2.8 | <50% |

The compound's ability to reduce cell viability significantly suggests its potential as a lead compound for further development in cancer therapy.

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers at MDPI evaluated a series of benzenesulfonamide derivatives, including our compound, for their antibacterial properties. The findings indicated that modifications in the phenyl ring could enhance activity against resistant strains of bacteria .

- Anticancer Studies : Another study focused on the cytotoxic effects of sulfonamide derivatives on triple-negative breast cancer cells, where this compound was found to significantly inhibit colony formation and induce apoptosis in treated cells .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation and nucleophilic aromatic substitution reactions. For example:

- Step 1 : React 4-aminobenzenesulfonyl chloride with 3-chloro-2-fluoroaniline under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond .

- Step 2 : Purify the product using recrystallization or column chromatography. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are effective for dissolving reactants .

- Critical Parameters : Temperature control (20–25°C), stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine), and pH adjustment (pH 8–10) to minimize side reactions .

Table 1 : Example Reaction Conditions

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Aminobenzenesulfonyl chloride | 3-Chloro-2-fluoroaniline | Triethylamine | DCM | ~75–85 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation involves:

- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and packing motifs. For example, similar sulfonamides show mean C–C bond lengths of 1.48–1.52 Å and intermolecular hydrogen bonding (N–H···O) .

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 345.02) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with different substituents:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition by increasing electrophilicity .

- Substitution position : Para-substituted derivatives show higher metabolic stability than ortho analogs due to reduced steric hindrance .

Table 2 : Bioactivity of Structural Analogs

| Compound | Substituents | IC (µM) | Target Enzyme |

|---|---|---|---|

| 4-Amino-N-(3-Cl-2-F-Ph)-BSA* | 3-Cl, 2-F | 0.45 | Carbonic Anhydrase |

| 4-Amino-N-(4-Cl-Ph)-BSA | 4-Cl | 1.20 | Carbonic Anhydrase |

| 4-Amino-N-(2-F-Ph)-BSA | 2-F | 2.10 | Carbonic Anhydrase |

*BSA: Benzenesulfonamide. Data inferred from analogous structures .

Q. What computational methods predict reactivity or binding interactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., carbonic anhydrase). Key interactions include sulfonamide oxygen coordination to Zn in the active site .

- Reaction Design Platforms : ICReDD integrates computation and experiment to optimize reaction conditions (e.g., solvent polarity, catalyst screening) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC correlations) .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding thermodynamics .

Q. What analytical techniques quantify purity and stability?

Methodological Answer:

- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Sulfonamides degrade via hydrolysis (t ~ 30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.